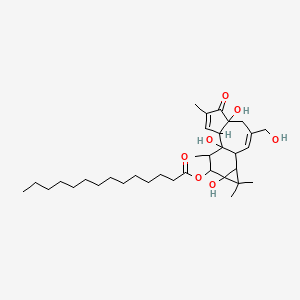
Phorbol-12-monomyristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phorbol-12-monomyristate is a chemical compound belonging to the class of phorbol esters. It is derived from phorbol, a diterpene that is found in the seeds of the Croton tiglium plant. Phorbol esters are known for their biological activity, particularly their ability to activate protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell differentiation, proliferation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phorbol-12-monomyristate can be synthesized through the esterification of phorbol with myristic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound involves the extraction of phorbol from the seeds of Croton tiglium, followed by its esterification with myristic acid. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Phorbol-12-monomyristate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the phorbol backbone, altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phorbol-12,13-diacetate, while reduction can yield this compound derivatives with altered functional groups .
Scientific Research Applications
Phorbol-12-monomyristate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification reactions and the behavior of phorbol esters under various conditions.
Biology: It serves as a potent activator of protein kinase C (PKC), making it valuable in studies related to cell signaling, differentiation, and proliferation.
Medicine: this compound is used in cancer research to investigate its role as a tumor promoter and its potential therapeutic applications.
Industry: It is utilized in the development of bioactive compounds and as a reference standard in quality control processes .
Mechanism of Action
Phorbol-12-monomyristate exerts its effects primarily through the activation of protein kinase C (PKC). Upon binding to PKC, it induces a conformational change that activates the enzyme. This activation leads to the phosphorylation of various downstream targets, triggering a cascade of signaling events that regulate cellular processes such as gene expression, cell cycle progression, and apoptosis .
Comparison with Similar Compounds
Phorbol-12-monomyristate is similar to other phorbol esters such as phorbol-12,13-diacetate and phorbol-12-myristate 13-acetate. it is unique in its specific esterification at the 12th position with myristic acid, which imparts distinct biological properties. Other similar compounds include:
Phorbol-12,13-diacetate: Known for its potent tumor-promoting activity.
Phorbol-12-myristate 13-acetate: Widely used in research for its ability to activate PKC and induce various cellular responses
This compound stands out due to its specific esterification pattern, which influences its interaction with biological targets and its overall activity profile.
Properties
IUPAC Name |
[1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCISDOVNFLSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
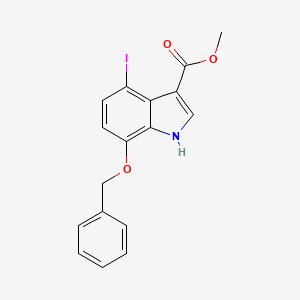
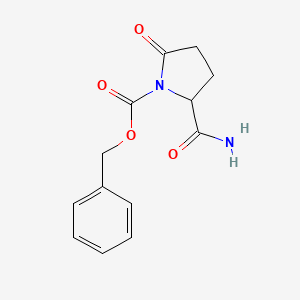
![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)
![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)
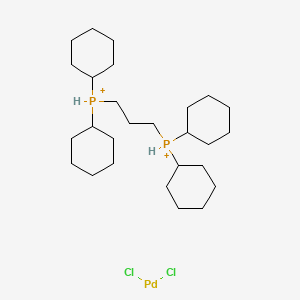

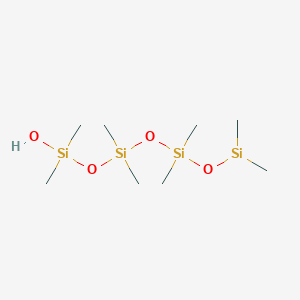
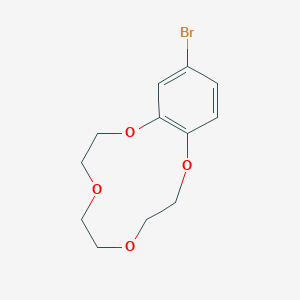
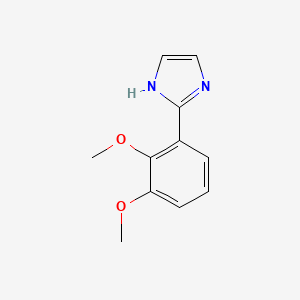

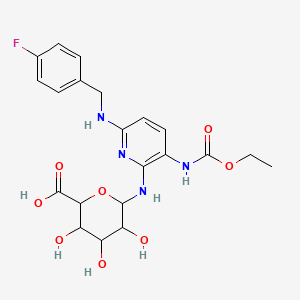
![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)

